molecular formula C8H11ClF3NO2 B1477327 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1851759-13-1

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1477327
CAS No.: 1851759-13-1
M. Wt: 245.62 g/mol
InChI Key: SOYZTESGQLFVJZ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one” is a multi-halogenated alkene . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of this compound involves several steps. One key step is the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Another important step is the catalytic hydrogenation of its O-Boc-protected derivative, which reduces the double bond in combination with the elimination of the hydroxy group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a trifluoromethyl group and a hydroxy group .


Chemical Reactions Analysis

In the synthesis of this compound, halothane plays a key role in the construction of highly halogenated and structurally intriguing products .

Scientific Research Applications

Chemical Synthesis and Derivatization

  • Spectroscopic Identification : This compound has been identified and characterized using spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. These techniques are crucial for confirming the structure and purity of synthesized compounds (Nycz et al., 2016).
  • Synthesis Methods : Efficient methods have been developed for the synthesis of related compounds, showcasing the chemical versatility and potential for creating structurally diverse molecules (Li et al., 2018).

Pharmacological Research

  • Medicinal Chemistry : This compound and its derivatives are of interest in medicinal chemistry, particularly in the synthesis of molecules with potential pharmacological activities. For instance, its derivatives have been studied for their antiarrhythmic and antihypertensive effects, as well as their binding affinities to alpha-adrenoceptors (Malawska et al., 2002).

Materials Science

  • Solubility Studies : Research on the solubility of similar compounds in various solvent mixtures contributes to the understanding of their physical and chemical properties, which is crucial for their application in different fields (Jouyban et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. The introduction of fluorine atoms could modulate the lipophilicity, electronegativity, basicity, and bioavailability, which are directly linked with numerous positive pharmacological properties of potential and established drugs .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of proteins involved in detoxification and clearance of toxic substances . Additionally, it can modulate the expression of genes related to these pathways, thereby impacting cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into the binding pockets of target proteins, leading to specific interactions that can either inhibit or activate the enzyme’s function . These interactions can result in downstream effects on gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes and potential toxicity . Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as carbonic anhydrase influence metabolic processes, potentially altering the levels of key metabolites . These interactions can have downstream effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and activity . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical applications.

Properties

IUPAC Name

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO2/c1-5(9)6(14)13-3-2-7(15,4-13)8(10,11)12/h5,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYZTESGQLFVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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